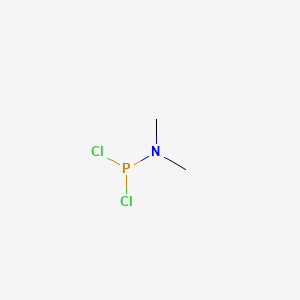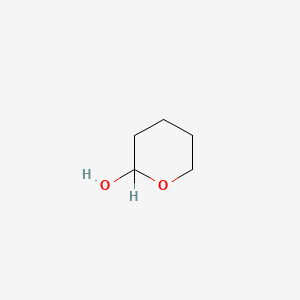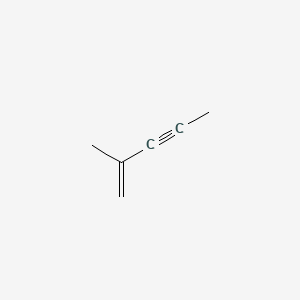
3-氯-2-甲氧基苯胺
描述
3-Chloro-2-methoxyaniline is a chemical compound with the molecular formula C7H8ClNO . It is also known by other names such as 3-Chloro-o-anisidine and Benzenamine .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxyaniline consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an amino group . The InChI representation of the molecule isInChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . Physical and Chemical Properties Analysis
The molecular weight of 3-Chloro-2-methoxyaniline is 157.60 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the search results .科学研究应用
驱虫剂合成
3-氯-2-甲氧基苯胺用于合成N-取代-3-氯-2-氮杂环丁酮,这是一种潜在的驱虫剂。 这些化合物旨在对抗寄生虫(蠕虫),在兽医学和人类医疗保健领域至关重要 .
有机合成中的催化
该化合物是铑催化的吲哚合成和铜催化的苯并咪唑合成的前体。 吲哚和苯并咪唑是药物中重要的杂环,证明了该化合物在药物化学中的价值 .
染料制造
它还用于制备偶氮杯[4]芳烃染料。 这些染料的应用范围从纺织品制造到生物染色技术,表明该化合物在工业和研究应用中的多功能性 .
电致变色显示器
相关聚合物聚(2-甲氧基苯胺)因其在电致变色显示器中的应用而被研究。 这些器件在施加电荷时会改变颜色,适用于低能耗显示器和智能窗户 .
安全和危害
生化分析
Biochemical Properties
3-Chloro-2-methoxyaniline plays a crucial role in biochemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of 3-Chloro-2-methoxyaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-2-methoxyaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn can alter gene expression profiles. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methoxyaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it can form adducts with DNA, resulting in mutations and genomic instability. Moreover, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methoxyaniline can change over time. The compound is relatively stable under standard conditions, but it can degrade upon prolonged exposure to light and heat. Over time, the degradation products can accumulate and exert different biological effects compared to the parent compound. Long-term studies have shown that continuous exposure to 3-Chloro-2-methoxyaniline can lead to persistent alterations in cellular function, including chronic activation of stress response pathways and sustained inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methoxyaniline vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a sudden increase in toxicity, highlighting the importance of dose-dependent studies .
Metabolic Pathways
3-Chloro-2-methoxyaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-methoxyaniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methoxyaniline is critical for its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For instance, the presence of a methoxy group can influence its localization to the endoplasmic reticulum, where it can interact with metabolic enzymes .
属性
IUPAC Name |
3-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZJHTWLWKFPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199123 | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-68-2 | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)












